molecular formula C10H12N4O2 B11886910 tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

Cat. No.: B11886910
M. Wt: 220.23 g/mol
InChI Key: HHIQEWXCVZQQNB-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The tert-butyl group attached to the nitrogen atom of the pyrazole ring enhances the compound’s stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, making it a valuable tool for studying cellular signaling pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for developing drugs targeting cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. For example, as a kinase inhibitor, it prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is unique due to its tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for drug development and material science applications .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

tert-butyl pyrazolo[3,4-d]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)14-8-7(5-13-14)4-11-6-12-8/h4-6H,1-3H3

InChI Key

HHIQEWXCVZQQNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=NC=C2C=N1

Origin of Product

United States

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